Haloxyfop-etotyl
Overview
Description
Haloxyfop-etotyl is a post-emergence herbicide used to control annual and perennial grass weeds. It belongs to the aryloxyphenoxypropionate class of herbicides and is known for its selective action, primarily targeting grass species without affecting broadleaf plants . The compound is commonly used in crops such as sugarbeet, oilseed rape, potatoes, onions, leafy vegetables, strawberries, and sunflowers .
Mechanism of Action
Target of Action
Haloxyfop-etotyl primarily targets the enzyme Acetyl-CoA Carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid biosynthesis, which is essential for cell membrane integrity and function.
Mode of Action
This compound acts as a selective post-emergence herbicide, absorbed by both roots and foliage . It inhibits the ACCase enzyme, disrupting the fatty acid synthesis, which eventually leads to the death of the plant .
Biochemical Pathways
The inhibition of ACCase disrupts the fatty acid biosynthesis pathway. This disruption affects the integrity of the cell membrane and impairs essential cellular functions, leading to the death of the plant .
Pharmacokinetics
The excretion half-life of Haloxyfop is about 6 days .
Result of Action
The result of this compound’s action is the effective control of annual and perennial grass weeds . By inhibiting a crucial enzyme in these plants, it disrupts their normal growth and development, leading to their death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been noted for its moderate mobility in the environment . .
Biochemical Analysis
Biochemical Properties
Haloxyfop-etotyl is selective and absorbed by roots and foliage . It acts as an ACCase inhibitor , interacting with this enzyme to prevent the formation of fatty acids in plants. This interaction disrupts the normal biochemical reactions within the plant, leading to its death .
Cellular Effects
The effects of this compound at the cellular level are primarily due to its inhibition of the ACCase enzyme . This enzyme is crucial for lipid biosynthesis, a vital process for cell membrane formation. By inhibiting this enzyme, this compound disrupts normal cell function, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the ACCase enzyme . It binds to this enzyme, inhibiting its activity and thus preventing the synthesis of fatty acids . This leads to a disruption in lipid biosynthesis, affecting cell membrane formation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that this compound is unstable in alkaline conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . At high doses, there are hepatocellular adenomas in mice associated with peroxisome proliferation . No reproductive effects were observed at the highest dose level of 1 mg/kg bw/day .
Metabolic Pathways
Once absorbed, this compound is rapidly hydrolyzed to haloxyfop (parent acid) . This indicates that this compound is involved in metabolic pathways that include enzymes responsible for its hydrolysis .
Transport and Distribution
It is known that this compound is moderately mobile , suggesting it may be transported within cells and tissues via passive diffusion or possibly through interaction with certain transport proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Haloxyfop-etotyl is synthesized through a series of chemical reactions involving the esterification of haloxyfop acid with ethoxyethanol. The process typically involves the following steps:
Preparation of Haloxyfop Acid: Haloxyfop acid is synthesized by reacting 3-chloro-5-trifluoromethyl-2-pyridinol with 4-(2-chloroethoxy)phenol in the presence of a base.
Esterification: The haloxyfop acid is then esterified with ethoxyethanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Haloxyfop-etotyl undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield haloxyfop acid.
Oxidation and Reduction:
Common Reagents and Conditions:
Hydrolysis: Methanolic sodium hydroxide is commonly used for the hydrolysis of this compound to release haloxyfop acid.
Oxidation and Reduction:
Major Products Formed:
Hydrolysis: The primary product of hydrolysis is haloxyfop acid.
Scientific Research Applications
Haloxyfop-etotyl has several scientific research applications, including:
Agricultural Research: It is widely used in studies related to weed control and crop protection, particularly in understanding the mechanisms of herbicide resistance in grass species.
Environmental Studies: Research on the environmental fate and ecotoxicity of this compound helps in assessing its impact on non-target organisms and ecosystems.
Analytical Chemistry: Methods for detecting and quantifying this compound residues in various matrices, such as soil and water, are developed using techniques like liquid chromatography-tandem mass spectrometry.
Comparison with Similar Compounds
Haloxyfop-methyl: Another ester of haloxyfop acid, used similarly to haloxyfop-etotyl but with different physical properties.
Fluazifop-butyl: A related herbicide with a similar mode of action but different chemical structure and application spectrum.
Quizalofop-ethyl: Another member of the aryloxyphenoxypropionate class, used for controlling grass weeds in various crops.
Uniqueness: this compound is unique in its high selectivity for grass species and its effectiveness at low application rates. Its ability to be absorbed through both roots and foliage enhances its efficacy compared to some other herbicides in the same class .
Properties
IUPAC Name |
2-ethoxyethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3NO5/c1-3-26-8-9-27-18(25)12(2)28-14-4-6-15(7-5-14)29-17-16(20)10-13(11-24-17)19(21,22)23/h4-7,10-12H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJLZGZLQLAQCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058492 | |
Record name | Haloxyfop-etotyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87237-48-7 | |
Record name | Haloxyfop-ethoxyethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87237-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Haloxyfop-etotyl [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087237487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Haloxyfop-etotyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxyethyl 2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Haloxyfop-(2-ethoxyethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HALOXYFOP-ETOTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R94XN1YLD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly employed for the detection and quantification of Haloxyfop-etotyl in various matrices?
A: Several analytical techniques have been developed for this compound analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method, often employed after a pre-concentration step like micro-solid-phase extraction (μ-SPE) []. Liquid chromatography tandem mass spectrometry (LC-MS/MS) is another sensitive and selective technique, often utilizing dispersive solid-phase extraction (d-SPE) for sample cleanup []. These methods offer high sensitivity and accuracy for quantifying this compound residues in complex matrices like agricultural products and environmental samples.
Q2: Can you describe the extraction and cleanup procedures commonly used for isolating this compound from environmental samples prior to analysis?
A: For water samples, immersed solvent microextraction (SME) using toluene has proven effective for extracting aryloxyphenoxypropionate herbicides, including this compound []. This technique involves suspending a microdrop of solvent in the aqueous sample, allowing the analyte to partition into the solvent. For other environmental matrices, like soil or sediment, solid-phase extraction (SPE) with various sorbents is commonly employed. A study utilized a novel resorcinol-formaldehyde xerogel as a μ-SPE sorbent for pre-concentrating this compound from aquatic samples before GC-MS analysis [].
Q3: What are the reported limits of detection and quantification for this compound using the analytical methods discussed?
A: The sensitivity of the analytical methods varies depending on the specific technique and sample preparation. For instance, LC-MS/MS coupled with d-SPE achieved a limit of detection (LOD) of 0.5 μg/kg and a limit of quantification (LOQ) of 2 μg/kg for this compound in agricultural products []. GC-MS analysis, after μ-SPE with resorcinol-formaldehyde xerogel, yielded LODs ranging from 0.05 to 0.20 μg/L for the analysis of this compound in water samples []. These findings demonstrate the capability of these methods to detect and quantify this compound at trace levels relevant for environmental monitoring and food safety assessment.
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